molecular formula C22H25NO5 B12058389 Fmoc-Ser(tBu)-OH-13C3,15N

Fmoc-Ser(tBu)-OH-13C3,15N

Cat. No.: B12058389
M. Wt: 387.4 g/mol
InChI Key: REITVGIIZHFVGU-FIEXIFIBSA-N
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Description

Fmoc-Ser(tBu)-OH-13C3,15N is a specialized derivative of serine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it valuable for various research applications, including nuclear magnetic resonance (NMR) studies and metabolic tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OH-13C3,15N typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The isotopic labeling is introduced during the synthesis of the serine precursor. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(tBu)-OH-13C3,15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-OH-13C3,15N is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions. The isotopic labels enable detailed structural and metabolic studies by providing distinct NMR signals and tracing capabilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ser(tBu)-OH-13C3,15N is unique due to its isotopic labels, which provide additional capabilities for NMR studies and metabolic tracing. This makes it particularly valuable in research settings where detailed structural and functional information is required.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1

InChI Key

REITVGIIZHFVGU-FIEXIFIBSA-N

Isomeric SMILES

CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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